molecular formula C16H18N4O3 B2553617 2-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1903870-11-0

2-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2553617
CAS No.: 1903870-11-0
M. Wt: 314.345
InChI Key: VLVGIDCTLZLBOP-UHFFFAOYSA-N
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Description

2-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is an organic compound featuring a pyrrolidine ring bonded to a methyl-substituted pyridine and a pyridazinone ring. Its multi-ring structure and functional groups make it significant in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis

    • Starting with a commercially available 5-methylpyridin-2-ol.

    • Reacting this with a halogenated pyrrolidine derivative to form the pyrrolidinyl-methylpyridine compound.

    • Typical conditions: use of a base such as sodium hydride, solvents like dimethylformamide (DMF), and temperature maintained around 80°C.

  • Formation of Pyridazinone Ring

    • Condensation reaction involving pyrrolidinyl-methylpyridine with a suitable hydrazine derivative.

    • Conditions include the presence of catalysts such as palladium on carbon (Pd/C), and solvents like ethanol or acetic acid.

Industrial Production Methods

  • Utilization of large-scale reactors ensuring optimal temperature and pressure.

  • Implementation of catalytic processes for increased yield.

  • Employment of continuous flow reactors for enhanced efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation to introduce further functional groups.

  • Reduction: : Reduction of the pyridazinone moiety to form various derivatives.

  • Substitution: : Electrophilic or nucleophilic substitution reactions primarily on the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide in acidic medium.

  • Reduction: : Lithium aluminum hydride, sodium borohydride under mild conditions.

  • Substitution: : Halogenating agents like phosphorus tribromide for nucleophilic substitutions.

Major Products Formed

  • Derivatives with functional groups like nitro, amino, or halogen substituents.

  • Hydrogenated products or expanded ring systems depending on reaction conditions.

Scientific Research Applications

Chemistry

  • Building block for the synthesis of complex organic molecules.

  • Used in developing ligands for coordination chemistry.

Biology

  • Inhibitors of certain enzymes, due to the presence of multiple nitrogen atoms which can coordinate with metal ions in active sites.

  • Potential antimicrobial or antiviral agents owing to the structural similarity with biologically active compounds.

Medicine

  • Investigated for potential use in treating neurological disorders.

  • Structural backbone for designing drugs targeting specific receptors or enzymes.

Industry

  • Intermediate in the synthesis of pharmaceuticals and agrochemicals.

  • Potential use in materials science for the development of new polymers or composites.

Mechanism of Action

  • The compound interacts with molecular targets through hydrogen bonding and π-π interactions.

  • In biological systems, it may inhibit enzyme activity by binding to the active site, blocking substrate access.

  • Can modulate receptor activity by mimicking or blocking natural ligands.

Comparison with Similar Compounds

  • Compared to other pyridazinone derivatives, 2-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one offers greater chemical stability due to the presence of the pyrrolidine ring.

  • Structural analogs include compounds like 3-oxo-1-(pyridin-2-yl)-2-pyridazinyl compounds and pyrrolidine-substituted pyridazinones.

  • Unique features include its specific substitution pattern and potential for diverse chemical reactions.

This compound's unique structure makes it a versatile tool in various fields, from synthetic chemistry to medical research. Its preparation, reactivity, and applications underscore its significance and potential for future developments.

Properties

IUPAC Name

2-[2-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-12-4-5-14(17-9-12)23-13-6-8-19(10-13)16(22)11-20-15(21)3-2-7-18-20/h2-5,7,9,13H,6,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVGIDCTLZLBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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